6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride
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Overview
Description
6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a morpholine ring attached to a triazine core, with two hydroxyl groups at the 2 and 4 positions
Mechanism of Action
Target of Action
The primary target of 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride is the Serine/threonine-protein kinase Chk1 . This kinase plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and cell death to prevent damaged cells from dividing .
Mode of Action
This inhibition could lead to disruption in the normal cell cycle regulation, potentially leading to cell cycle arrest or apoptosis .
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 affects the cell cycle regulation pathway . By inhibiting Chk1, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest or programmed cell death .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in its bioavailability .
Result of Action
The inhibition of Serine/threonine-protein kinase Chk1 by this compound can lead to cell cycle arrest or apoptosis . This could potentially be used to target cancer cells, which often have dysregulated cell cycles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell type it is acting upon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholine and hydroxyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The morpholine ring or hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
6-morpholin-4-yl-9H-purine: This compound also contains a morpholine ring and is studied for its pharmacological actions.
Pyrrolopyrazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Uniqueness
6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride is unique due to its specific triazine core structure and the presence of both morpholine and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2445785-56-6 |
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Molecular Formula |
C7H12Cl2N4O3 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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